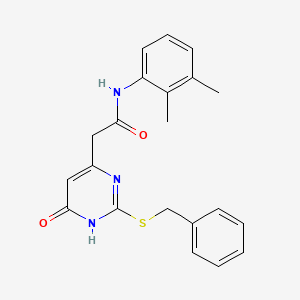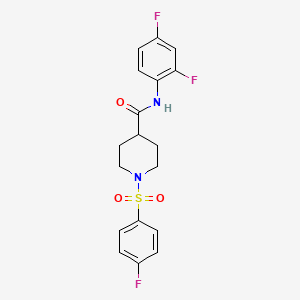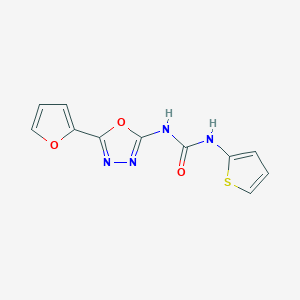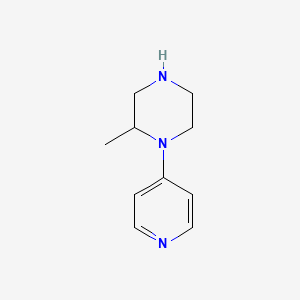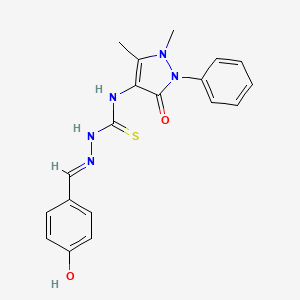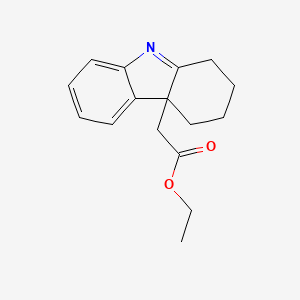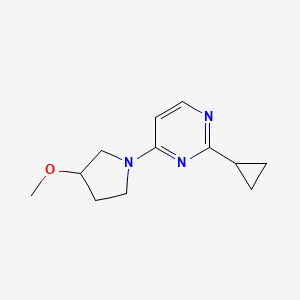
3-(3-Chlorophenyl)but-3-en-1-ol
Vue d'ensemble
Description
3-(3-Chlorophenyl)but-3-en-1-ol is a chemical compound with the molecular formula C10H11ClO. It is a homoallyl alcohol , which can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . It has been employed in a study of the Mn-catalyzed hydrohydrazination of olefins .
Synthesis Analysis
The synthesis of similar compounds has been studied. For example, 3-Buten-1-ol can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst . A study on the synthesis of primary propargylic alcohols from terminal alkyne using Rongalite as the C1 unit might provide insights into the synthesis of this compound .Applications De Recherche Scientifique
Structural Studies
- 3-(3-Chlorophenyl)but-3-en-1-ol's structural aspects have been explored, particularly in the context of azolylmethanes. These studies focus on the crystal structures of various compounds, including this compound, to understand their conformational and intramolecular interactions (Anderson et al., 1984).
Crystallography and Molecular Structure
- The compound has been investigated for its crystal structure and molecular geometry, providing insights into its molecular behavior and potential applications in materials science and chemistry (Kang et al., 2015).
Synthetic Chemistry and Reactions
- Research has focused on the synthesis and reaction behavior of this compound and similar compounds. These studies contribute to a better understanding of their chemical properties and potential uses in creating new materials or compounds (Uneyama et al., 1983).
Electronic Properties and Chemical Reactivity
- Studies have been conducted to examine the electronic properties and chemical reactivity of compounds similar to this compound. These insights are crucial for their potential application in various fields, such as electronic materials and reactive intermediates (Adole et al., 2020).
Molecular Interactions and Stability
- Research on this compound and related compounds has also delved into their molecular interactions and stability. Understanding these properties is essential for applications in pharmaceuticals, materials science, and chemical synthesis (Casy et al., 1966).
Nonlinear Optical Properties
- The nonlinear optical properties of compounds structurally similar to this compound have been a subject of interest. These properties are significant for applications in optoelectronics and photonics (Shkir et al., 2019).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as phenols and alcohols, often interact with proteins, enzymes, or cellular membranes in the body. They may bind to these targets and modulate their activity .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .
Biochemical Pathways
Again, this would depend on the specific target. The compound could potentially affect any number of biochemical pathways in the body, depending on which proteins or enzymes it interacts with .
Pharmacokinetics
As an organic compound, “3-(3-Chlorophenyl)but-3-en-1-ol” would likely be absorbed, distributed, metabolized, and excreted by the body. Factors such as its size, polarity, and solubility would influence these processes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to a wide range of effects, from changes in cellular metabolism to modulation of signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(5-6-12)9-3-2-4-10(11)7-9/h2-4,7,12H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNAOIRNAJHXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCO)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
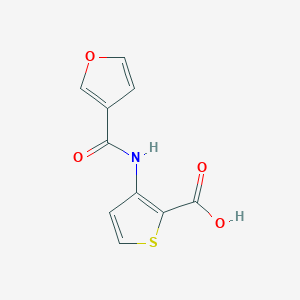
![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)
